molecular formula C23H21NO6S B11593210 ethyl (5Z)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11593210
M. Wt: 439.5 g/mol
InChI Key: FWDLBVIJZKDYJQ-KQFRZDRCSA-N
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Description

ETHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-METHOXY-2-OXOETHOXY)BENZALDEHYDE with 2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLIC ACID under basic conditions, followed by esterification with ETHANOL to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, ETHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **METHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **PROPYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL (5Z)-5-{[2-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE stands out due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethyl ester group may enhance its ability to penetrate biological membranes, making it more effective in certain applications compared to its methyl or propyl counterparts.

Properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C23H21NO6S/c1-3-29-23(27)20-21(26)18(31-22(20)24-16-10-5-4-6-11-16)13-15-9-7-8-12-17(15)30-14-19(25)28-2/h4-13,26H,3,14H2,1-2H3/b18-13-,24-22?

InChI Key

FWDLBVIJZKDYJQ-KQFRZDRCSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC(=O)OC)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC(=O)OC)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

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